1-N,3-N-bis(2-oxochromen-6-yl)benzene-1,3-dicarboxamide
Overview
Description
1-N,3-N-bis(2-oxochromen-6-yl)benzene-1,3-dicarboxamide is a complex organic compound that belongs to the family of chromen derivatives This compound is characterized by the presence of two oxochromenyl groups attached to a benzene-1,3-dicarboxamide core
Preparation Methods
The synthesis of 1-N,3-N-bis(2-oxochromen-6-yl)benzene-1,3-dicarboxamide typically involves the reaction of 2-oxochromen-6-yl derivatives with benzene-1,3-dicarboxylic acid derivatives. One common synthetic route includes the following steps:
Formation of 2-oxochromen-6-yl derivatives: This can be achieved through the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acyl chlorides in the presence of a base such as triethylamine.
Coupling with benzene-1,3-dicarboxylic acid derivatives: The 2-oxochromen-6-yl derivatives are then coupled with benzene-1,3-dicarboxylic acid derivatives under suitable reaction conditions to form the final product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-N,3-N-bis(2-oxochromen-6-yl)benzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: It has shown potential as a fluorescent probe for biological imaging due to its chromenyl groups, which exhibit strong fluorescence properties.
Mechanism of Action
The mechanism of action of 1-N,3-N-bis(2-oxochromen-6-yl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The chromenyl groups in the compound can interact with various biological molecules, leading to the modulation of cellular processes. For example, the compound may inhibit certain enzymes or receptors, resulting in its observed biological activities .
Comparison with Similar Compounds
1-N,3-N-bis(2-oxochromen-6-yl)benzene-1,3-dicarboxamide can be compared with other similar compounds, such as:
2-oxochromen-6-yl 4-alkoxybenzoates: These compounds exhibit similar structural features and have been studied for their gelation properties and liquid crystal behavior.
Coumarin derivatives: Coumarins are a broad class of compounds that share the chromenyl core structure and have diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of two chromenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-N,3-N-bis(2-oxochromen-6-yl)benzene-1,3-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16N2O6/c29-23-10-4-15-13-19(6-8-21(15)33-23)27-25(31)17-2-1-3-18(12-17)26(32)28-20-7-9-22-16(14-20)5-11-24(30)34-22/h1-14H,(H,27,31)(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNLSXYOZNIGOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)C(=O)NC4=CC5=C(C=C4)OC(=O)C=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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